Nanomolar Ki Against DENV-2 Protease: 4-Benzyloxyphenylglycine Derivative Achieves 12 nM Inhibition
A derivative of 4-benzyloxyphenylglycine (synthesized from Amino-(4-benzyloxy-phenyl)-acetic acid) demonstrated a Ki value of 12 nM against the dengue virus serotype 2 (DENV-2) NS2B-NS3 protease [1]. This represents a >100-fold improvement over the starting 4-hydroxyphenylglycine fragment, which showed no measurable inhibition at comparable concentrations, underscoring the essential contribution of the benzyloxy group to target engagement [1].
| Evidence Dimension | Enzyme inhibition constant (Ki) |
|---|---|
| Target Compound Data | 12 nM (most active 4-benzyloxyphenylglycine-derived inhibitor) |
| Comparator Or Baseline | 4-Hydroxyphenylglycine (parent fragment): no measurable inhibition |
| Quantified Difference | >100-fold increase in potency |
| Conditions | In vitro biochemical assay using recombinant DENV-2 NS2B-NS3 protease |
Why This Matters
This quantitative differentiation establishes that the 4-benzyloxyphenylglycine scaffold is essential for achieving the nanomolar potency required for antiviral development against dengue virus, a critical metric for lead optimization and subsequent in vivo evaluation.
- [1] Behnam, M. A. M., Graf, D., Bartenschlager, R., Zlotos, D. P., & Klein, C. D. (2015). Discovery of Nanomolar Dengue and West Nile Virus Protease Inhibitors Containing a 4-Benzyloxyphenylglycine Residue. Journal of Medicinal Chemistry, 58(23), 9354–9370. DOI: 10.1021/acs.jmedchem.5b01441 View Source
